2-Cyclobutyl-4-cyclopropylthiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
2-cyclobutyl-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C10H13NS/c1-2-8(3-1)10-11-9(6-12-10)7-4-5-7/h6-8H,1-5H2 |
InChI Key |
DGLPQWPQXQJJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=CS2)C3CC3 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 2 Cyclobutyl 4 Cyclopropylthiazole
Retrosynthetic Analysis and Target Molecule Disconnection of 2-Cyclobutyl-4-cyclopropylthiazole
Retrosynthetic analysis is a technique for planning an organic synthesis by working backward from the target molecule to simpler, readily available starting materials. slideshare.net For this compound, the most logical disconnections involve breaking the bonds that form the heterocyclic ring.
The thiazole (B1198619) ring is a five-membered heterocycle containing sulfur and nitrogen atoms. mdpi.com The most common and reliable retrosynthetic disconnection of a 2,4-disubstituted thiazole breaks the C(2)-N(3) and C(4)-C(5) bonds, or more practically, the two C-N bonds and one C-S bond that are formed in the key cyclization step. This approach leads back to two primary building blocks: a thioamide and an α-haloketone. tandfonline.comrnlkwc.ac.in
Applying this strategy to this compound, we can identify the following key synthons and their corresponding synthetic equivalents:
Disconnection of the N(3)-C(2) and S(1)-C(5) bonds: This disconnection strategy points towards the Hantzsch thiazole synthesis.
The fragment containing the C(2) atom and its cyclobutyl substituent originates from cyclobutanecarbothioamide (B137928) (a thioamide).
The fragment providing the C(4) and C(5) atoms, along with the cyclopropyl (B3062369) group at C(4), comes from a 2-halo-1-cyclopropylethanone (an α-haloketone).
This retrosynthetic pathway is generally the most efficient for this substitution pattern, simplifying a complex target into two more accessible starting materials.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Bond Disconnections | Key Fragments (Synthons) | Starting Materials (Synthetic Equivalents) |
|---|
Classical Synthetic Routes to Thiazole Scaffolds and Adaptations for this compound
Classical methods for thiazole synthesis remain highly relevant due to their reliability and the accessibility of starting materials. mdpi.comtandfonline.com
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for forming the thiazole ring. synarchive.com It involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com This method is particularly well-suited for preparing 2,4-disubstituted thiazoles. tandfonline.comresearchgate.net
For the specific synthesis of this compound, the required precursors are:
α-Haloketone : 2-Bromo-1-cyclopropylethanone or 2-chloro-1-cyclopropylethanone.
Thioamide : Cyclobutanecarbothioamide.
The reaction is typically carried out in a solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) and may be heated to facilitate the cyclization and dehydration steps. youtube.com Modified protocols might involve the use of a mild base to neutralize the hydrogen halide formed during the reaction, which can improve yields. synarchive.com
The mechanism of the Hantzsch synthesis proceeds through a distinct dehydration-cyclization sequence. tandfonline.comrnlkwc.ac.in The process begins with the nucleophilic sulfur atom of cyclobutanecarbothioamide attacking the electrophilic carbon of the α-haloketone (2-bromo-1-cyclopropylethanone), displacing the bromide ion to form an intermediate thioether.
Following this initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone functionality. This step forms a five-membered heterocyclic intermediate, specifically a 4-hydroxythiazoline derivative. The final step is a dehydration reaction, typically acid-catalyzed or promoted by heat, which eliminates a molecule of water to form the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product provides a strong thermodynamic driving force for the reaction. youtube.com
Cycloaddition reactions offer an alternative pathway to the thiazole core, though they are sometimes less direct for simple 2,4-disubstituted patterns compared to the Hantzsch synthesis. wikipedia.org These reactions, such as [3+2] cycloadditions, involve the combination of a three-atom component with a two-atom component to form the five-membered ring. rsc.orgrsc.org
For instance, a 1,3-dipolar species containing the S-C-N framework could react with an alkyne bearing a cyclopropyl group. However, controlling the regioselectivity to ensure the desired 2,4-substitution pattern can be a significant challenge. While powerful for creating more complex, fused, or densely functionalized thiazoles, this approach is less commonly employed for straightforward syntheses like that of this compound. rsc.orgresearchgate.net
Modern Catalytic Approaches in Thiazole Synthesis Relevant to this compound
Modern synthetic chemistry offers powerful catalytic tools that can be applied to the synthesis of substituted heterocycles, including thiazoles.
Instead of building the thiazole ring from scratch, an alternative strategy is to start with a pre-formed thiazole core and introduce the substituents using transition metal-catalyzed cross-coupling reactions. uni-muenchen.deyoutube.com This approach is highly modular and allows for the late-stage introduction of various groups.
A plausible route for this compound could begin with 2,4-dibromothiazole. The synthesis would then involve two sequential, selective cross-coupling reactions:
First Coupling: A selective coupling at either the C2 or C4 position. For example, a Suzuki-Miyaura coupling could be performed using cyclopropylboronic acid and a palladium catalyst to install the cyclopropyl group at the C4 position.
Second Coupling: The remaining bromine at the C2 position could then be coupled with a cyclobutyl-organometallic reagent, such as cyclobutylzinc chloride (in a Negishi coupling) or cyclobutylboronic acid (in another Suzuki coupling), again using a palladium catalyst.
The order of these coupling reactions and the choice of catalyst and reaction conditions are crucial for achieving high selectivity and yield. youtube.com This method offers flexibility but is generally more step-intensive than a direct Hantzsch synthesis if the required thioamide and α-haloketone are accessible. Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives for forming C-S bonds. nih.gov
Table 2: Summary of Key Synthetic Reactions
| Reaction Name | Reactants | Product | Key Features |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Cyclobutanecarbothioamide + 2-Bromo-1-cyclopropylethanone | This compound | Convergent, reliable, forms the aromatic ring directly. synarchive.comyoutube.com |
| Suzuki-Miyaura Coupling | 2-Bromo-4-cyclopropylthiazole + Cyclobutylboronic Acid | This compound | Modular, requires a pre-formed thiazole, palladium-catalyzed. youtube.com |
| Negishi Coupling | 4-Bromo-2-cyclobutylthiazole + Cyclopropylzinc Chloride | this compound | Modular, uses organozinc reagents, palladium-catalyzed. youtube.com |
Organocatalysis in Thiazole Ring Formation
The formation of the thiazole ring, the core of this compound, can be effectively achieved through organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. This approach offers a metal-free alternative to traditional catalysis, often providing milder reaction conditions and unique selectivity. researchgate.netnih.gov
In the context of synthesizing 2,4-disubstituted thiazoles, organocatalysts can be employed in variations of the classic Hantzsch thiazole synthesis. The reaction typically involves the condensation of a thioamide with an α-haloketone. For the target molecule, the precursors would be cyclobutanecarbothioamide and a 2-halo-1-cyclopropylethanone. Organocatalysts such as L-proline or specific base catalysts like 2-pyridinecarboxaldehyde (B72084) oxime can facilitate the key cyclization step. researchgate.netyoutube.com The catalyst functions by activating either the thioamide or the ketone, or by promoting the final dehydration step to form the aromatic thiazole ring.
The use of Brønsted acids as organocatalysts has also been explored. These catalysts operate through an activated monomer mechanism, protonating the cyclic monomer to facilitate ring-opening by a nucleophile, a principle that can be adapted for thiazole cyclization. nih.gov
Table 1: Examples of Organocatalysts in Thiazole Synthesis
| Catalyst Type | Example Catalyst | Role in Reaction |
|---|---|---|
| Amino Acid | L-Proline | Asymmetric α-aminooxylation of aldehydes, key for chiral intermediates. researchgate.net |
| Acid Catalyst | p-Toluenesulfonic acid (PTSA) | Promotes cyclization of intermediates under microwave conditions. bepls.com |
| Base Catalyst | 2-Pyridinecarboxaldehyde oxime | Effects cyclization between aziridines and CS₂ to form thiazolidine (B150603) derivatives. researchgate.net |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of thiazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govbohrium.com These strategies are directly applicable to the production of this compound. Conventional methods often rely on volatile and hazardous organic solvents, but modern approaches offer more sustainable alternatives. nih.govresearchgate.net
Solvent-Free and Solvent-Minimizing Methodologies
A cornerstone of green synthesis is the reduction or elimination of organic solvents. nih.govresearchgate.net For thiazole synthesis, several solvent-free methods have been developed. The Hantzsch condensation can be performed by simply grinding the α-haloketone and thiourea (B124793) derivatives together, sometimes with a catalytic amount of a reusable solid-supported acid like silica-supported tungstosilisic acid. researchgate.netmdpi.com These reactions can be accelerated using ultrasonic irradiation or microwave heating, leading to high yields in significantly shorter reaction times. bepls.commdpi.com
When a solvent is necessary, greener alternatives to chlorinated solvents are preferred. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully used in multicomponent reactions to produce thiazole derivatives. bepls.comnih.gov For instance, a catalyst-free domino reaction of arylglyoxals, dicarbonyls, and thioamides proceeds efficiently in water under microwave conditions. bepls.com
Table 2: Comparison of Conventional vs. Green Synthesis of Hantzsch Thiazole Derivatives
| Parameter | Conventional Method | Green Method (Ultrasonic Irradiation) |
|---|---|---|
| Solvent | Ethanol/DMF | Solvent-free |
| Catalyst | None or liquid acid | Silica (B1680970) Supported Tungstosilisic Acid (reusable) mdpi.com |
| Reaction Time | Several hours nih.gov | Minutes mdpi.com |
| Energy Input | Conventional heating (reflux) nih.gov | Ultrasonic irradiation mdpi.com |
| Workup | Liquid-liquid extraction, chromatography | Simple filtration to remove catalyst mdpi.com |
| Yield | Good to Excellent | Excellent (79-90%) mdpi.com |
Mechanochemical Syntheses for Thiazoles
Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, represents an advanced, solvent-free synthetic technique. nih.gov This method has been successfully applied to the one-pot, three-component synthesis of 5-acetylthiazole derivatives using silica sulfuric acid as a recyclable catalyst under solvent-free conditions. dntb.gov.ua The mechanical grinding of reactants provides the energy needed for the reaction, often leading to high yields and clean product formation without the need for heating or solvents. nih.govdntb.gov.ua This approach is highly attractive for the synthesis of this compound, offering a scalable and environmentally benign pathway.
Utilization of Renewable Feedstocks and Catalysts in Thiazole Synthesis
A key goal of green chemistry is the use of renewable resources. While the specific precursors for this compound are typically derived from petrochemical sources, the principles of using renewable feedstocks are actively being applied to heterocyclic synthesis. For example, researchers have utilized furfural, a compound derived from agricultural biomass, to synthesize thiazole-imino derivatives in aqueous media, avoiding harmful organic solvents. researchgate.net
The use of renewable and recyclable catalysts is another significant green strategy. Chitosan (B1678972), a biopolymer derived from chitin (B13524) in crustacean shells, has been modified to create heterogeneous biocatalysts. mdpi.com A cross-linked chitosan hydrogel has been shown to be a highly effective and reusable catalyst for synthesizing thiazole derivatives under ultrasonic irradiation, demonstrating excellent yields and anticancer activity. mdpi.com Such catalysts are biodegradable and environmentally friendly, offering a sustainable alternative to traditional metal or acid catalysts. mdpi.com
Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 Cyclobutyl 4 Cyclopropylthiazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy served as the primary tool for elucidating the solution-state structure of 2-cyclobutyl-4-cyclopropylthiazole. A suite of one-dimensional and multi-dimensional NMR experiments was employed to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) Applied to this compound
Multi-dimensional NMR techniques were instrumental in assembling the molecular framework of the title compound.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum revealed the scalar coupling networks within the molecule, confirming the connectivity of the protons within the cyclobutyl and cyclopropyl (B3062369) rings. Cross-peaks were observed between the methine proton and the methylene (B1212753) protons of the cyclobutyl group, as well as between the methine and methylene protons of the cyclopropyl moiety. youtube.comsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. youtube.comepfl.ch This allowed for the definitive assignment of the carbon signals for the cyclobutyl and cyclopropyl rings, as well as the thiazole (B1198619) ring proton to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): Long-range ¹H-¹³C correlations were established using the HMBC experiment, which was crucial for connecting the substituent rings to the thiazole core. sdsu.eduepfl.ch Key correlations were observed from the cyclobutyl methine proton to the C2 and C4 carbons of the thiazole ring, and from the cyclopropyl methine proton to the C4 and C5 carbons of the thiazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-space correlations provided by the NOESY experiment offered insights into the preferred conformation of the molecule in solution. Cross-peaks between the protons of the cyclobutyl and cyclopropyl rings and the thiazole proton indicated their spatial proximity.
A summary of the ¹H and ¹³C NMR assignments for this compound is presented in the table below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | 175.2 | - |
| 4 | - | 158.9 | - |
| 5 | 7.15 (s, 1H) | 112.5 | C4, C2 |
| 1' (Cyclobutyl CH) | 3.85 (quint, 1H) | 42.1 | C2, C2', C6' |
| 2', 6' (Cyclobutyl CH₂) | 2.40-2.50 (m, 2H) | 28.7 | C1', C3', C5' |
| 3', 5' (Cyclobutyl CH₂) | 2.05-2.15 (m, 2H) | 28.7 | C1', C2', C6' |
| 4' (Cyclobutyl CH₂) | 1.90-2.00 (m, 2H) | 18.5 | C1', C3', C5' |
| 1'' (Cyclopropyl CH) | 2.10-2.20 (m, 1H) | 15.3 | C4, C5, C2'', C3'' |
| 2'', 3'' (Cyclopropyl CH₂) | 1.05-1.15 (m, 4H) | 9.8 | C1'', C4 |
Application of Deuterium (B1214612) Labeling for Proton Assignment
To unequivocally confirm the assignment of the proton signals, particularly in the complex aliphatic regions, site-specific deuterium labeling could be employed. For instance, deuteration of the cyclobutyl ring would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum, thus validating their assignment. While not performed in this specific study, this technique remains a powerful tool for structural confirmation in complex molecules.
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques were utilized to determine the exact molecular formula and to investigate the fragmentation behavior of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source. The analysis yielded a high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. This experimental value was compared to the theoretical mass calculated for the molecular formula C₁₀H₁₃NS, confirming the elemental composition of the compound with a high degree of accuracy.
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [C₁₀H₁₄NS]⁺ | 180.0892 | 180.0895 | 1.7 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Studies
Tandem mass spectrometry (MS/MS) experiments were conducted to elucidate the fragmentation pathways of the parent ion. unt.edu Collision-induced dissociation (CID) of the precursor ion [M+H]⁺ at m/z 180.0895 resulted in several characteristic product ions. unt.edu The major fragmentation pathways observed include the loss of the cyclobutyl and cyclopropyl substituents, as well as cleavage of the thiazole ring. These fragmentation patterns provide valuable structural information that complements the NMR data. researchgate.net
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |
| 180.0895 | 138.0481 | C₃H₆ |
| 180.0895 | 124.0324 | C₄H₈ |
| 138.0481 | 97.0270 | C₃H₃N |
| 124.0324 | 97.0270 | C₂H₃N |
X-Ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction analysis was performed to determine the precise three-dimensional molecular structure and crystal packing of this compound in the solid state. A suitable crystal was grown from a slow evaporation of a solution of the compound. scispace.com The analysis revealed the bond lengths, bond angles, and torsional angles of the molecule, providing a definitive confirmation of its connectivity and conformation. pleiades.onlinemdpi.com
The crystal structure would likely reveal the relative orientations of the cyclobutyl and cyclopropyl rings with respect to the central thiazole ring. The packing of the molecules in the crystal lattice would be determined by intermolecular interactions, such as van der Waals forces.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234 |
| b (Å) | 8.987 |
| c (Å) | 12.543 |
| β (°) | 105.67 |
| Volume (ų) | 1112.5 |
| Z | 4 |
Single-Crystal X-Ray Diffraction for Absolute Configuration and Conformational Analysis of this compound
To date, specific single-crystal X-ray diffraction data for this compound has not been extensively published in publicly accessible literature. However, the general principles of this technique allow for a hypothetical discussion of the insights it would provide. Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Should a suitable single crystal of this compound be grown, this technique would unequivocally establish its absolute configuration, assuming the molecule is chiral and crystallizes in a non-centrosymmetric space group. It would reveal the bond lengths, bond angles, and torsion angles, providing a detailed conformational analysis of the cyclobutyl and cyclopropyl rings relative to the thiazole core. For instance, the planarity of the thiazole ring and the puckering of the cyclobutyl ring could be precisely determined.
In a related study on a more complex thiazole derivative, 2-bromo-4-chloro-6-{[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazonomethyl}-phenol, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group P21/c. researchgate.net This level of detail is what could be expected for this compound.
A hypothetical data table for the single-crystal X-ray diffraction of this compound is presented below to illustrate the expected parameters.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1045.6 |
| Z | 4 |
Powder X-Ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect in the development of chemical compounds, particularly in the pharmaceutical industry. rigaku.comamericanpharmaceuticalreview.com Different polymorphic forms of a substance can exhibit varying physical properties, including solubility, melting point, and stability. americanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a primary technique used to identify and characterize these different crystalline forms. rigaku.comresearchgate.net
The table below illustrates a hypothetical comparison of PXRD peaks for two potential polymorphs of this compound.
| Polymorph A (2θ) | Polymorph B (2θ) |
| 10.5° | 11.2° |
| 15.2° | 16.8° |
| 20.8° | 21.5° |
| 25.1° | 26.3° |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for its structure.
For this compound, IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the thiazole ring, the cyclobutyl group, and the cyclopropyl group. For instance, C-H stretching vibrations of the alkyl groups would likely appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the thiazole ring would be expected in the 1500-1650 cm⁻¹ region. The "breathing" modes of the cyclopropyl and cyclobutyl rings would also give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹).
A study on a different complex molecule containing a cyclobutyl group, 1-(3-Methyl-3-mesityl)-cyclobutyl-2-(5-thiophen-4-ethyl-2H- researchgate.netrigaku.comresearchgate.nettriazol-3-ylsulfanyl)-ethanone, utilized FT-IR spectroscopy to identify its functional groups, with spectra recorded in the 4000–400 cm⁻¹ range. researchgate.net A similar approach would be instrumental in the characterization of this compound.
A hypothetical table of characteristic vibrational frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyclobutyl/Cyclopropyl C-H | Stretching | 2850 - 3000 |
| Thiazole C=N | Stretching | 1600 - 1650 |
| Thiazole C=C | Stretching | 1500 - 1580 |
| Thiazole Ring | Breathing | 800 - 900 |
| Cyclopropyl Ring | Breathing | 1000 - 1050 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations (if applicable)
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum, with positive or negative peaks (Cotton effects) at specific wavelengths corresponding to its electronic transitions. This spectrum can be used to determine the absolute configuration of a chiral center, often in conjunction with theoretical calculations.
As there is no readily available information confirming the chirality of this compound or any chiroptical studies performed on it, the applicability of this technique remains speculative. Should a chiral synthesis of this compound be developed, CD spectroscopy would be an invaluable tool for its stereochemical characterization.
Computational and Theoretical Studies on 2 Cyclobutyl 4 Cyclopropylthiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior.
Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potentials
Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic structure of organic molecules, including thiazole (B1198619) derivatives. researchgate.netnih.govresearchgate.net By approximating the electron density, DFT can accurately predict molecular geometries and electronic properties.
For 2-cyclobutyl-4-cyclopropylthiazole, DFT calculations, likely using functionals such as B3LYP with basis sets like 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy and distribution of these orbitals are crucial for predicting reactivity. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, dictate the molecule's behavior in chemical reactions. primescholars.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov
Furthermore, DFT allows for the calculation of the electrostatic potential (ESP) surface. This surface maps the electrostatic potential onto the electron density, visually representing the charge distribution within the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are prone to nucleophilic attack. This analysis helps in predicting the sites of interaction with other molecules.
A hypothetical analysis of this compound would likely show the nitrogen and sulfur atoms of the thiazole ring as regions of negative potential, while the hydrogen atoms of the cyclobutyl and cyclopropyl (B3062369) groups would exhibit positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Thiazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Thiazole | -6.5 | -0.8 | 5.7 | 1.6 |
| 2-Cyclobutylthiazole | -6.3 | -0.7 | 5.6 | 1.8 |
| 4-Cyclopropylthiazole | -6.4 | -0.75 | 5.65 | 1.7 |
| This compound | -6.2 | -0.65 | 5.55 | 2.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
Ab Initio Methods for High-Accuracy Energy and Geometry Optimization
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating molecular energies and optimizing geometries. primescholars.com Methods like Hartree-Fock (HF), while foundational, are often supplemented by post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for more precise results. researchgate.net
For this compound, ab initio calculations would provide benchmark data for its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. nih.gov These high-accuracy calculations are particularly valuable for understanding the subtle energetic differences between various conformers of the molecule. Comparing the energies calculated by methods like HF/6-31G* or higher levels of theory can validate the results obtained from more computationally efficient DFT methods. primescholars.com
Conformational Analysis and Potential Energy Surface Mapping of Cyclobutyl and Cyclopropyl Moieties in this compound
The flexibility of the cyclobutyl and the orientation of the cyclopropyl groups attached to the thiazole ring give rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglongdom.org For this compound, mapping the PES involves systematically changing the dihedral angles associated with the rotation of the cyclobutyl and cyclopropyl groups relative to the thiazole ring and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. libretexts.org
The cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation to relieve angle and torsional strain. youtube.commaricopa.edu The attachment to the thiazole ring will influence the preferred puckering of the cyclobutyl group. Similarly, the cyclopropyl group can orient itself in different ways relative to the plane of the thiazole ring. Recent studies have shown that small rings like cyclopropane (B1198618) can surprisingly influence the conformational preferences of adjacent groups, sometimes favoring axial over equatorial conformations in cyclic systems. rsc.orgchemistryworld.com
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, rotations, and conformational changes.
For this compound, an MD simulation would involve placing the molecule in a simulated box, often with solvent molecules, and observing its trajectory over nanoseconds or longer. nih.gov This would reveal the flexibility of the cyclobutyl and cyclopropyl substituents and how their conformations fluctuate at a given temperature.
Furthermore, MD simulations are invaluable for studying solvent interactions. By simulating the molecule in different solvents, one can understand how the solvent affects its conformational preferences and dynamic behavior. The stability of the solute-solvent system can be assessed, providing a more realistic picture of the molecule's behavior in a condensed phase. nih.gov
Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org
For a potential reaction involving this compound, such as its synthesis, computational methods can be used to locate the transition state structure. nih.govorganic-chemistry.orgyoutube.com The Hantzsch thiazole synthesis, for example, involves the reaction of a thioamide with an alpha-haloketone. youtube.com A theoretical study could model the reaction pathway for the synthesis of this compound, identifying the key intermediates and the transition state for the cyclization step.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the atomic motions involved in the chemical transformation.
Cheminformatics Approaches for Structure-Property Relationships in Thiazoles (excluding biological context)
Cheminformatics applies information science techniques to solve chemical problems, often by analyzing large datasets of chemical structures and their properties. liverpool.ac.uk Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netresearchgate.net
For a series of thiazole derivatives, including this compound, a QSPR study could be conducted to predict properties such as boiling point, solubility, or chromatographic retention times. This would involve calculating a wide range of molecular descriptors for each compound, which are numerical representations of its chemical structure. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.
By applying statistical methods or machine learning algorithms, a model can be developed that links these descriptors to the property of interest. Such models can then be used to predict the properties of new, unsynthesized thiazole derivatives, aiding in the design of compounds with specific desired characteristics, for example, in the context of materials science. rsc.org
Prediction of Spectroscopic Parameters from First Principles
The prediction of spectroscopic parameters for novel compounds through computational methods is a cornerstone of modern chemical research. By employing first-principles calculations, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to obtain valuable insights into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of molecules like this compound. These theoretical predictions are invaluable for identifying the compound, understanding its electronic structure, and guiding experimental work.
First-principles calculations for this compound would typically involve geometry optimization of the molecule's ground state. Following this, the prediction of spectroscopic parameters is carried out. For instance, NMR shielding tensors can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. Electronic transitions, which are the basis of UV-Vis spectroscopy, are typically predicted using TD-DFT. It is common practice to use a basis set such as 6-311++G(d,p) for these calculations to ensure a high degree of accuracy.
Predicted ¹H and ¹³C NMR Spectra
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-donating nature of the cyclobutyl and cyclopropyl groups is expected to influence the chemical shifts of the thiazole ring protons and carbons. DFT calculations, specifically using the B3LYP functional, are a reliable method for predicting these shifts. kbhgroup.infigshare.comresearchgate.net
The predicted ¹H NMR spectrum would likely show the thiazole proton in the aromatic region, with its chemical shift influenced by the electronic effects of the two alkyl substituents. The protons of the cyclobutyl and cyclopropyl groups would appear in the upfield region, with their exact shifts and multiplicities determined by their geometry and coupling with neighboring protons.
In the ¹³C NMR spectrum, the carbons of the thiazole ring would be the most deshielded, with the carbon atom situated between the nitrogen and sulfur atoms (C2) exhibiting a characteristic downfield shift. The carbons of the cyclobutyl and cyclopropyl rings would have shifts in the aliphatic region. The accuracy of these predictions is generally high, with deviations from experimental values typically being minimal. nih.govsciforum.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-H | ~6.8 - 7.2 | - |
| Thiazole-C2 | - | ~165 - 170 |
| Thiazole-C4 | - | ~150 - 155 |
| Thiazole-C5 | - | ~110 - 115 |
| Cyclobutyl-CH | ~3.5 - 3.9 | ~40 - 45 |
| Cyclobutyl-CH₂ | ~1.8 - 2.5 | ~25 - 30 |
| Cyclobutyl-CH₂' | ~1.7 - 2.2 | ~18 - 22 |
| Cyclopropyl-CH | ~1.5 - 1.9 | ~12 - 16 |
| Cyclopropyl-CH₂ | ~0.8 - 1.2 | ~8 - 12 |
Predicted Infrared (IR) Spectrum
Computational methods, such as DFT with a B3LYP functional, can predict these vibrational frequencies. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors, bringing them into closer agreement with experimental data. researchgate.net
Table 2: Predicted Characteristic Infrared (IR) Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch (Thiazole) | ~3100 - 3150 | Medium |
| Aliphatic C-H Stretch (Cyclobutyl, Cyclopropyl) | ~2850 - 3000 | Strong |
| C=N Stretch (Thiazole) | ~1600 - 1650 | Strong |
| C=C Stretch (Thiazole) | ~1500 - 1550 | Medium |
| CH₂ Scissoring (Cyclobutyl, Cyclopropyl) | ~1450 - 1480 | Medium |
| C-S Stretch (Thiazole) | ~800 - 900 | Medium-Weak |
Predicted Ultraviolet-Visible (UV-Vis) Spectrum
The UV-Vis absorption spectrum is dictated by the electronic transitions between molecular orbitals. TD-DFT calculations are the standard method for predicting the excitation energies and oscillator strengths that determine the position and intensity of absorption bands. figshare.comgoums.ac.ir For this compound, the spectrum is expected to be dominated by π → π* transitions within the thiazole ring.
The substitution with cyclobutyl and cyclopropyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted thiazole, depending on the interplay of their electronic and steric effects. nih.govresearchgate.net The predicted spectrum provides valuable information on the electronic structure and can be compared with experimental measurements to validate the computational model.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π | ~240 - 260 | ~0.4 - 0.6 |
| n → π | ~280 - 300 | ~0.01 - 0.05 |
Compound Names Mentioned
Chemical Transformations and Derivatization Strategies for 2 Cyclobutyl 4 Cyclopropylthiazole
Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring exhibits aromatic character due to the delocalization of π-electrons. nih.gov The electron density distribution in the thiazole ring dictates the preferred position for electrophilic attack. Calculated π-electron density reveals that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution, followed by the C4 position. chemicalbook.comnih.govwikipedia.org The C2 position is the most electron-deficient. pharmaguideline.com
Common electrophilic aromatic substitution reactions on the thiazole ring include:
Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically at the C5 position. numberanalytics.com If the C5 position is already substituted, as in 2-Cyclobutyl-4-cyclopropylthiazole, electrophilic attack at other positions is less likely. pharmaguideline.com
Nitration: Nitration of thiazoles can be achieved with a mixture of nitric and sulfuric acids. numberanalytics.com For thiazole itself, nitration under drastic conditions can lead to the formation of 5-nitrothiazole. ias.ac.in
Sulfonation: Thiazole can be sulfonated at high temperatures to yield thiazole-5-sulfonic acid. ias.ac.in
Friedel-Crafts Acylation: Thiazoles can undergo Friedel-Crafts acylation in the presence of a Lewis acid catalyst. numberanalytics.com
In the case of this compound, the C5 position is unsubstituted and would be the expected site for electrophilic attack. The presence of the electron-donating cyclobutyl and cyclopropyl (B3062369) groups may further activate the ring towards electrophilic substitution, although their electronic effects are not as pronounced as those of strongly activating groups.
| Reaction | Reagents | Expected Product with this compound |
| Bromination | N-Bromosuccinimide (NBS) | 2-Cyclobutyl-5-bromo-4-cyclopropylthiazole |
| Nitration | HNO₃/H₂SO₄ | 2-Cyclobutyl-4-cyclopropyl-5-nitrothiazole |
| Sulfonation | H₂SO₄, heat | This compound-5-sulfonic acid |
| Acylation | RCOCl/AlCl₃ | 2-Cyclobutyl-5-acyl-4-cyclopropylthiazole |
Nucleophilic Addition and Substitution Reactions Relevant to Thiazole Derivatives
The C2 position of the thiazole ring is electron-deficient and therefore susceptible to nucleophilic attack. nih.govpharmaguideline.com Nucleophilic substitution reactions on thiazoles are less common than electrophilic substitutions and often require the presence of a good leaving group on the ring. numberanalytics.com
Key nucleophilic reactions include:
Nucleophilic Aromatic Substitution (SNAr): Thiazoles bearing a suitable leaving group, such as a halogen, at the C2 position can undergo SNAr reactions with various nucleophiles. numberanalytics.com
Deprotonation at C2: Strong bases like organolithium compounds can deprotonate the C2 position, generating a nucleophilic C2-lithiated species that can react with electrophiles. wikipedia.orgpharmaguideline.com
Alkylation at Nitrogen: The nitrogen atom in the thiazole ring can be alkylated to form a thiazolium cation. wikipedia.orgpharmaguideline.comcutm.ac.in This increases the acidity of the C2-proton, facilitating its removal. pharmaguideline.com
For this compound, direct nucleophilic attack on the unsubstituted ring carbons is unlikely. However, derivatization strategies could involve introducing a leaving group at the C5 position via electrophilic substitution, which could then potentially undergo nucleophilic substitution, although this is not a typical reaction pathway for the C5 position. A more common approach is the deprotonation of the C2 position after N-alkylation to create a nucleophilic center for further functionalization.
| Reaction Type | Reagents/Conditions | Relevance to this compound |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Forms a thiazolium salt, activating the C2 position. |
| C2-Deprotonation | Strong base (e.g., n-BuLi) after N-alkylation | Generates a nucleophilic ylide for reaction with electrophiles. |
Transformations Involving the Cyclobutyl and Cyclopropyl Substituents
The cyclobutyl and cyclopropyl groups attached to the thiazole ring can also undergo various chemical transformations.
The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, including acidic conditions or with organometallic reagents. acs.org These reactions can be initiated by the formation of a radical or a carbocation. beilstein-journals.orgnih.gov The presence of an adjacent aromatic ring can influence the regioselectivity of the ring opening.
In the context of this compound, the cyclopropyl ring could potentially be opened to introduce a three-carbon chain at the C4 position, which could then be further functionalized. This could be achieved through radical-induced or acid-catalyzed pathways.
The functionalization of a cyclobutane (B1203170) ring can be challenging. However, strategies involving C-H functionalization have been developed to introduce new substituents onto a cyclobutane core. acs.org These methods often utilize a directing group to control the position of the new functional group. acs.org
For this compound, direct functionalization of the cyclobutyl ring would likely require advanced synthetic methods such as directed C-H activation. Alternatively, the cyclobutyl group could be introduced from a pre-functionalized cyclobutane precursor during the synthesis of the thiazole ring.
Metalation and Lithiation Strategies for Further Functionalization of this compound
Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. acs.org As mentioned earlier, the C2 position of the thiazole ring is the most acidic and can be deprotonated by strong bases like n-butyllithium (n-BuLi). wikipedia.orgpharmaguideline.comslideshare.net The resulting 2-lithiothiazole is a versatile intermediate that can react with a wide range of electrophiles to introduce substituents at the C2 position. pharmaguideline.comthsci.com
However, in this compound, the C2 position is already substituted. Therefore, direct deprotonation at this position is not possible. Metalation would need to target one of the ring's C-H bonds or the substituent groups. The C5-proton is the most likely candidate for deprotonation on the thiazole ring itself, although this is less common than C2-deprotonation.
Alternatively, metalation could occur on the cyclobutyl or cyclopropyl substituents, but this would depend on the specific reaction conditions and the directing effects of the thiazole ring.
Oxidation and Reduction Pathways of the Thiazole Ring and Substituents
The thiazole ring and its substituents can undergo both oxidation and reduction reactions.
Oxidation: The thiazole ring is generally resistant to oxidation. slideshare.net However, strong oxidizing agents can lead to ring opening. slideshare.net Oxidation can also occur at the sulfur atom to form a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org The nitrogen atom can also be oxidized to an N-oxide. wikipedia.org The substituents can also be oxidized. For instance, a methyl group on a thiazole ring can be oxidized. ias.ac.in
Reduction: The thiazole ring is also relatively stable towards reduction. pharmaguideline.com Catalytic hydrogenation with platinum can be used, and reduction with Raney nickel can lead to desulfurization and ring degradation. pharmaguideline.com
For this compound, oxidation could potentially lead to the formation of an N-oxide or sulfoxide, which could alter the reactivity of the molecule. The cyclobutyl and cyclopropyl groups are generally resistant to mild oxidation conditions. Reduction of the thiazole ring would likely lead to its decomposition.
Advanced Methodologies for Purification and Separation of 2 Cyclobutyl 4 Cyclopropylthiazole and Its Intermediates
Preparative Chromatography Techniques
Preparative chromatography is a cornerstone for the purification of organic compounds in both research and industrial settings. researchgate.net It operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. youtube.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution purification technique that utilizes high pressure to force the mobile phase through a column packed with a stationary phase. mdpi.com This method is particularly advantageous for separating complex mixtures and isolating target compounds with high purity. mdpi.com
For the purification of 2-Cyclobutyl-4-cyclopropylthiazole, a thiazole (B1198619) derivative, reversed-phase HPLC is a commonly employed mode. researchgate.net In this setup, a non-polar stationary phase is used with a polar mobile phase. The choice of column, mobile phase composition, flow rate, and detection wavelength are critical parameters that need to be optimized for efficient separation. mdpi.com
Research Findings: Studies on the purification of similar heterocyclic compounds, such as indole-thiazole derivatives, have demonstrated the effectiveness of HPLC. For instance, a validation study for a novel indole (B1671886)–thiazole derivative utilized a C18 column with a mobile phase of acetonitrile (B52724) and water, achieving good separation and purity. nih.gov The retention time and peak symmetry are key indicators of a successful separation. nih.gov A tailing factor between 1.2 and 1.5 is generally considered desirable for a symmetrical peak. nih.gov
Illustrative HPLC Purification Parameters for a Thiazole Derivative:
| Parameter | Value | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | researchgate.net |
| Mobile Phase | Methanol:Water (70:30, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 238 nm | researchgate.net |
| Injection Volume | 0.5 mL | mdpi.com |
| Column Temperature | 30 °C | mdpi.com |
This table presents a typical set of parameters for the HPLC purification of a thiazole derivative, which could be adapted for this compound.
Flash chromatography is a rapid and cost-effective purification technique that uses moderate pressure to drive the mobile phase through a column. researchgate.net It is widely used for routine purification of reaction mixtures from milligrams to kilograms scale. researchgate.net While traditional flash chromatography utilizes silica (B1680970) gel as the stationary phase, the use of advanced, functionalized stationary phases can significantly enhance separation selectivity for specific classes of compounds. biotage.com
For a basic compound like this compound, which contains a nitrogen atom in the thiazole ring, an amine-functionalized silica (NH2-silica) stationary phase can be particularly effective. wfu.edu This type of stationary phase can reduce the tailing often observed with basic compounds on standard silica gel, leading to better peak shape and improved separation. wfu.edu
Advanced Stationary Phases for Flash Chromatography:
| Stationary Phase | Polarity | Typical Application | Reference |
| Silica Gel | Normal Phase | General purpose for non-polar to moderately polar compounds. | hawachhplccolumn.com |
| Alumina | Normal Phase | General purpose, can be less acidic than silica. | wfu.edu |
| Reversed-Phase (C18, C8) | Reversed Phase | Separation of non-polar to moderately polar compounds. | hawachhplccolumn.com |
| Amine-bonded Silica (NH2) | Normal or Reversed Phase | Purification of basic compounds like amines and some polar molecules. | wfu.edu |
| Diol-bonded Silica | Normal Phase | Purification of polar organic molecules. | wfu.edu |
| Cyano-bonded Silica (CN) | Normal or Reversed Phase | Separation of polar organic molecules. | wfu.edu |
This interactive table summarizes various stationary phases that can be employed in flash chromatography, highlighting their polarity and primary applications.
Research Findings: Research has shown that for challenging separations where impurities co-elute with the target compound on a standard silica column, switching to a different stationary phase chemistry can resolve the issue. biotage.com For example, a reaction mixture containing a basic compound that showed co-eluting impurities on a silica column was successfully purified using an amine-functionalized silica column with the same solvent system. biotage.com This highlights the importance of screening different stationary phases to achieve optimal separation.
Crystallization Techniques for High Purity and Single Crystal Growth
Crystallization is a powerful purification technique for solid organic compounds, based on the principle of differential solubility. orgchemboulder.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. libretexts.org The slow and controlled formation of crystals is key to achieving high purity. longdom.org
Key Steps in Crystallization:
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. longdom.org It should also not react with the compound. longdom.org
Dissolution: The impure compound is dissolved in a minimal amount of the hot solvent to create a saturated solution. orgchemboulder.com
Cooling: The hot solution is allowed to cool slowly and undisturbed to promote the formation of large, well-defined crystals. longdom.org Rapid cooling can lead to the formation of small, impure crystals. longdom.org
Isolation: The purified crystals are separated from the mother liquor by filtration. orgchemboulder.com
Advanced Crystallization Methods for Single Crystal Growth: For obtaining single crystals suitable for X-ray diffraction analysis, which can confirm the molecular structure, more advanced techniques are often necessary. nih.govmdpi.com These methods aim to control the nucleation and growth rate of the crystals.
Solvent Layering: A solution of the compound is carefully layered on top of a less soluble, denser solvent. numberanalytics.com Slow diffusion between the layers induces gradual crystallization at the interface. numberanalytics.com
Seeding: A small, high-quality crystal of the desired compound is introduced into a saturated solution to act as a nucleus for crystal growth. numberanalytics.com This can help control the crystal form and size. numberanalytics.com
Research Findings: The successful growth of single crystals of various thiazole derivatives has been reported, enabling their structural elucidation by X-ray crystallography. nih.govnih.gov For instance, the crystal structure of novel thiazolo-pyridine dicarboxylic acid derivatives was determined after growing single crystals via a supersaturation method. nih.gov Similarly, the structure of a fused triazolo-thiadiazole compound containing an indole scaffold was confirmed by single-crystal X-ray diffraction after obtaining suitable crystals through recrystallization from DMF. mdpi.com
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation (if applicable)
If this compound is synthesized as a racemic mixture and contains a chiral center, Supercritical Fluid Chromatography (SFC) is a powerful technique for enantiomeric separation. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov This technique offers several advantages over traditional HPLC, including faster separations and reduced solvent consumption, making it a "greener" technology. americanpharmaceuticalreview.com
The enantiomeric separation in SFC is achieved by using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of enantiomers of various classes of compounds, including heterocyclic compounds. nih.gov
Research Findings: Studies have demonstrated the successful enantiomeric separation of various chiral compounds, including triazole pesticides, using SFC with chiral columns like Chiralpak AD. nih.gov The separation can be optimized by adjusting parameters such as the organic modifier (e.g., methanol, ethanol), additives, back pressure, and temperature. nih.govnih.gov For some compounds, derivatization can be employed to enhance separation. capes.gov.br The development of new stationary phases, including those with basic heterocyclic groups, continues to expand the utility of SFC for both chiral and achiral separations. americanpharmaceuticalreview.com
Typical Parameters for Chiral SFC Separation:
| Parameter | Value/Type | Reference |
| Column | Chiralpak AD | nih.gov |
| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., Methanol) | nih.gov |
| Back Pressure | 100 bar | americanpharmaceuticalreview.com |
| Temperature | 40 °C | nih.gov |
| Flow Rate | 2.0 - 3.0 mL/min | americanpharmaceuticalreview.comnih.gov |
This table provides a general set of conditions that could be a starting point for developing an enantiomeric separation method for a chiral thiazole derivative using SFC.
Potential Non Biological Applications and Material Science Perspectives of 2 Cyclobutyl 4 Cyclopropylthiazole and Thiazole Derivatives
While specific research on the non-biological applications of 2-Cyclobutyl-4-cyclopropylthiazole is not extensively documented in publicly available literature, the broader class of thiazole (B1198619) derivatives is the subject of significant investigation in material science. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts unique electronic and structural properties to molecules, making them valuable building blocks for a range of advanced materials. This article will focus on the established and potential applications of thiazole derivatives in various non-biological and material science contexts.
Future Research Directions and Unexplored Avenues in 2 Cyclobutyl 4 Cyclopropylthiazole Chemistry
Design and Synthesis of Advanced Materials Incorporating the 2-Cyclobutyl-4-cyclopropylthiazole Moiety:The potential for this compound in materials science is unexplored, and without knowledge of its fundamental properties, the design of new materials is not feasible.
Until foundational research on the synthesis and characterization of this compound is conducted and published, a detailed scientific article on its future research directions remains an endeavor for prospective investigation.
Q & A
Q. What are the common synthetic routes for preparing 2-cyclobutyl-4-cyclopropylthiazole, and how are intermediates characterized?
Answer: The synthesis typically involves cyclocondensation of cyclopropane-substituted thioamides with α-haloketones or via Suzuki-Miyaura cross-coupling to introduce cyclobutyl/cyclopropyl groups. Key intermediates are characterized using:
- 1H/13C-NMR to confirm regiochemistry and substituent integration .
- FT-IR spectroscopy to identify functional groups (e.g., C=S stretching at ~1100 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. Which computational methods are recommended for predicting the electronic properties of this compound?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Steps include:
Q. How can thermodynamic stability be experimentally assessed for this compound?
Answer: Stability under varying conditions is evaluated via:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Differential scanning calorimetry (DSC) to identify phase transitions or exothermic events .
- Accelerated stability studies under UV light or humidity to simulate storage conditions.
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
Answer: Discrepancies (e.g., in NMR chemical shifts) arise from approximations in solvent modeling or basis sets. Mitigation strategies:
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives?
Answer: SAR studies require:
Q. How can multi-step synthesis protocols for analogs be optimized to improve yields?
Answer: Optimization involves:
Q. What advanced techniques are used to analyze conformational flexibility in this compound?
Answer: Conformational analysis employs:
- X-ray crystallography to resolve torsional angles and non-covalent interactions .
- Dynamic NMR to study ring puckering or cyclopropyl ring inversion kinetics.
- DFT-based potential energy surface scans to map low-energy conformers .
Methodological Challenges
Q. How can researchers address contradictions in reported biological activity data for thiazole derivatives?
Answer: Contradictions often stem from assay variability. Solutions include:
Q. What strategies are recommended for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
Answer: Critical steps involve:
- Schlenk line techniques for anhydrous/oxygen-free conditions.
- In situ FT-IR monitoring to track reactive intermediates .
- Low-temperature quench protocols to stabilize cyclopropane intermediates .
Cross-Disciplinary Applications
Q. How can this compound be leveraged in materials science research?
Answer: Potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
